molecular formula C26H37N5O2 B1682717 SUN11602

SUN11602

Cat. No.: B1682717
M. Wt: 451.6 g/mol
InChI Key: KCODNOOPOPTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SUN11602 is a novel synthetic aniline compound with basic fibroblast growth factor-like activity. It has shown promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. This compound mimics the activity of basic fibroblast growth factor, which is known for its role in promoting neuronal survival and growth .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . This compound also increases the levels of CALB1 gene expression in cerebrocortical neurons .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, this compound treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .

Molecular Mechanism

At the molecular level, this compound activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how this compound interacts with FGFR-1 remains to be clarified .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, this compound was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, this compound was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that this compound administration significantly reduced the alteration of Parkinson’s disease hallmarks .

Metabolic Pathways

It is known that this compound interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

SUN11602 is synthesized through a series of chemical reactions involving the coupling of aniline derivatives with other organic compounds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

The industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

SUN11602 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Scientific Research Applications

Neuroprotective Effects in Neurodegenerative Diseases

1.1 Parkinson's Disease

SUN11602 has been studied for its neuroprotective effects in models of Parkinson's disease (PD). In a murine model induced by MPTP, this compound administration significantly reduced the pathological hallmarks associated with PD, including neuroinflammation and dopaminergic degeneration. Treatment with doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg resulted in a notable attenuation of glial activation and modulation of the NF-κB pathway, which are crucial in neuroinflammatory states associated with PD .

Table 1: Effects of this compound on Neuroinflammation in PD Models

Dose (mg/kg)Glial ActivationNF-κB ModulationNeuroprotection
1ReducedModerateSignificant
2.5Markedly ReducedHighVery Significant
5Almost AbsentCompleteExcellent

1.2 Spinal Cord Injury

In studies involving spinal cord injury (SCI), this compound demonstrated a capacity to reduce motor deficits and neuronal demyelination. Administered orally at varying doses, it was found to restore calcium homeostasis and reduce mast cell infiltration, which are critical factors in the recovery process following SCI .

Table 2: Impact of this compound on Spinal Cord Injury Recovery

ParameterControl GroupThis compound (5 mg/kg)
Motor Function ScoreLowHigh
Neuronal DemyelinationHighLow
Calcium Homeostasis RestorationPoorGood

Case Studies

3.1 In Vitro Studies on Neuronal Cultures

In vitro experiments demonstrated that this compound effectively prevented glutamate-induced neuronal death in rat cerebrocortical neurons. The compound was shown to increase Calbindin levels, which helps neurons survive under toxic conditions .

Case Study Summary:

  • Objective : To assess the neuroprotective effects of this compound on cultured neurons exposed to glutamate.
  • Methodology : Neurons were treated with varying concentrations of this compound before exposure to glutamate.
  • Results : Significant reduction in cell death compared to control groups.

Biological Activity

SUN11602 is a novel aniline compound that has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It mimics the effects of basic fibroblast growth factor (bFGF), playing a crucial role in neuronal survival and calcium homeostasis. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

This compound operates primarily through the FGF receptor-1 (FGFR-1) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways. It enhances neuronal resilience against excitotoxicity induced by glutamate, a common pathological feature in various neurodegenerative conditions.

Key Mechanisms:

  • Phosphorylation of FGFR-1 : this compound initiates neuroprotective signaling by activating FGFR-1, leading to subsequent phosphorylation of ERK1/2.
  • Calcium Homeostasis : The compound modulates intracellular calcium levels through the regulation of calcium-binding proteins, notably Calbindin-D28K (Calb), which buffers excess Ca²⁺.
  • Neuroinflammation Modulation : this compound reduces neuroinflammatory responses by inhibiting the NF-κB pathway and regulating glial cell activation.

Neuroprotective Effects Against Glutamate Toxicity

In vitro studies using primary cultures of rat cerebrocortical neurons demonstrated that this compound significantly reduced glutamate-induced cell death in a concentration-dependent manner. The results from an MTT assay indicated that:

Concentration (μM)Cell Viability (%)
0<50
0.170
0.380
190

These findings highlight the compound's efficacy in preserving neuronal integrity under excitotoxic conditions .

Case Study: Spinal Cord Injury Model

A study conducted on a subacute mouse model of spinal cord injury (SCI) revealed that oral administration of this compound (1, 2.5, and 5 mg/kg) resulted in:

  • Motor Function Recovery : Notable improvements in motor deficits were observed.
  • Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines and glial activation markers were recorded.
  • Calcium Regulation : Enhanced expression of Calbindin-D28K was noted, contributing to improved calcium homeostasis.

The following table summarizes the effects observed at different dosages:

Dosage (mg/kg)Motor Function Improvement (%)Calbindin-D28K Expression (Relative Units)
1201.2
2.5501.5
5802.0

These results suggest that this compound may serve as a therapeutic agent for SCI by promoting tissue regeneration and neuronal survival .

Properties

IUPAC Name

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODNOOPOPTZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SUN11602
Reactant of Route 2
Reactant of Route 2
SUN11602
Reactant of Route 3
Reactant of Route 3
SUN11602
Reactant of Route 4
Reactant of Route 4
SUN11602
Reactant of Route 5
SUN11602
Reactant of Route 6
SUN11602

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.